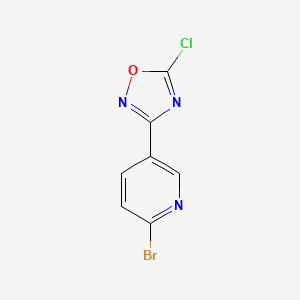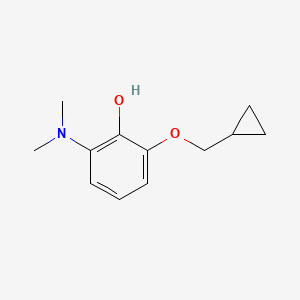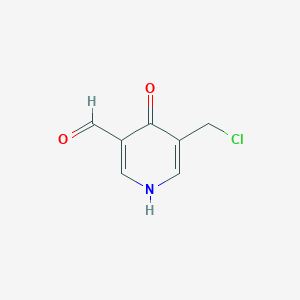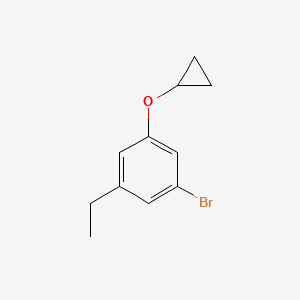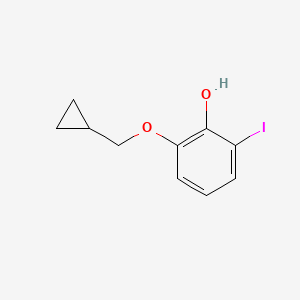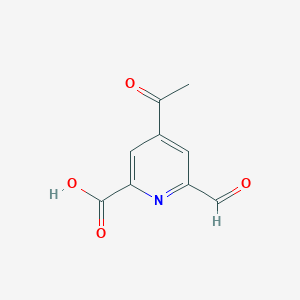
2-Tert-butyl-6-cyclopropoxy-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-6-cyclopropoxy-N,N-dimethylaniline is an organic compound with the molecular formula C15H23NO and a molecular weight of 233.353 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a dimethylaniline moiety. It is primarily used in research and development settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-6-cyclopropoxy-N,N-dimethylaniline typically involves the reaction of 2-tert-butyl-6-hydroxyaniline with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropoxy group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Tert-butyl-6-cyclopropoxy-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the aromatic ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced aromatic compounds.
Substitution: Alkylated aniline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-6-cyclopropoxy-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Tert-butyl-6-cyclopropoxy-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Tert-butyl-6-isopropylphenol: Similar in structure but with an isopropyl group instead of a cyclopropoxy group.
2,4,6-Tri-tert-butyl-N-methylaniline: Contains multiple tert-butyl groups and a methylaniline moiety.
Uniqueness
2-Tert-butyl-6-cyclopropoxy-N,N-dimethylaniline is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in specific research and industrial applications where such properties are desired .
Eigenschaften
Molekularformel |
C15H23NO |
|---|---|
Molekulargewicht |
233.35 g/mol |
IUPAC-Name |
2-tert-butyl-6-cyclopropyloxy-N,N-dimethylaniline |
InChI |
InChI=1S/C15H23NO/c1-15(2,3)12-7-6-8-13(14(12)16(4)5)17-11-9-10-11/h6-8,11H,9-10H2,1-5H3 |
InChI-Schlüssel |
LIBVUIIDKQFWIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C(=CC=C1)OC2CC2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


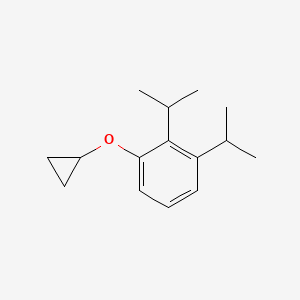
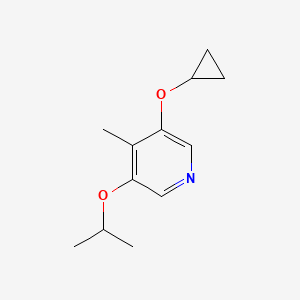

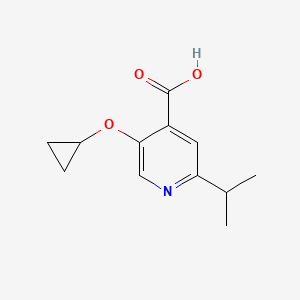

![[3-(Methoxycarbonyl)-5-methylphenyl]acetic acid](/img/structure/B14843056.png)
